4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol
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Overview
Description
4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol is a heterocyclic compound with the molecular formula C₁₀H₁₂N₂OS. It belongs to the class of benzothiadiazepines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol typically involves the reaction of 2-sulfanylbenzohydrazide with 1,4-dithiane-2,5-diol. This reaction is carried out in methanol in the presence of a catalytic amount of sodium hydroxide at 25°C, leading to the formation of the desired compound in a yield of 55% .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiadiazepines .
Scientific Research Applications
4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other diseases.
Industry: The compound is used in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of neurotransmitter systems .
Comparison with Similar Compounds
- 1,2,5-Benzothiadiazepin-3-ol
- 2,3-Dihydro-1,4-benzoxathiine
- 1,3,4-Benzothiadiazepine derivatives
Comparison: 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiadiazepines, it exhibits different reactivity and potential therapeutic applications, making it a valuable compound for further research and development .
Properties
CAS No. |
921617-15-4 |
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Molecular Formula |
C10H12N2OS |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
4-ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol |
InChI |
InChI=1S/C10H12N2OS/c1-2-7-10(13)12-14-9-6-4-3-5-8(9)11-7/h3-6,10,12-13H,2H2,1H3 |
InChI Key |
CKXJNOGSQDLISM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2SNC1O |
Origin of Product |
United States |
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